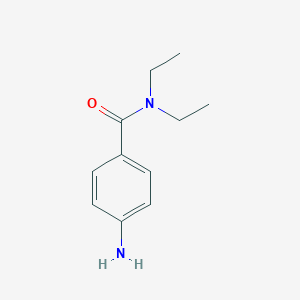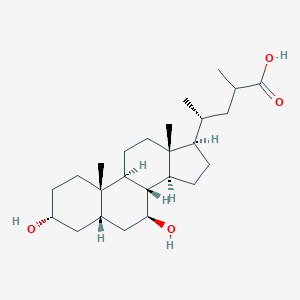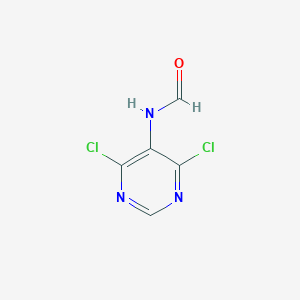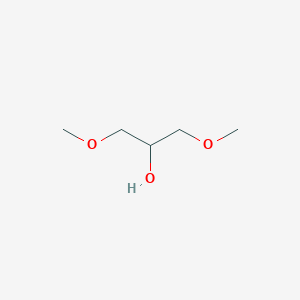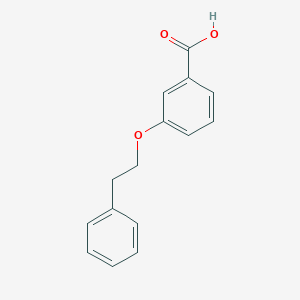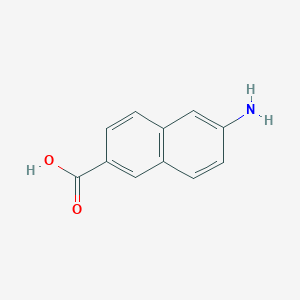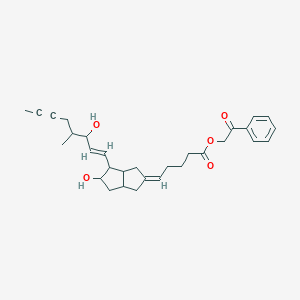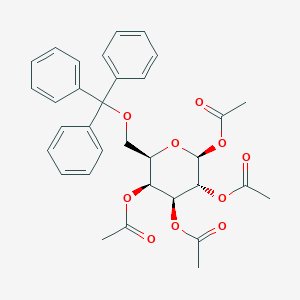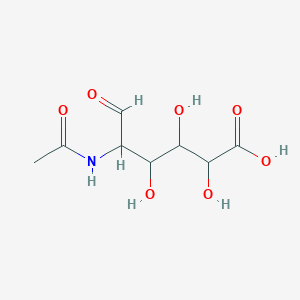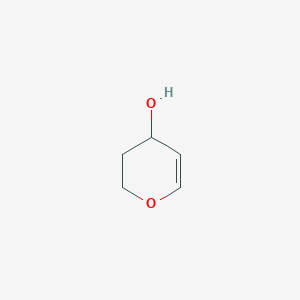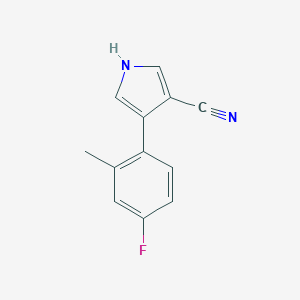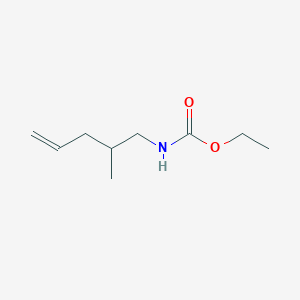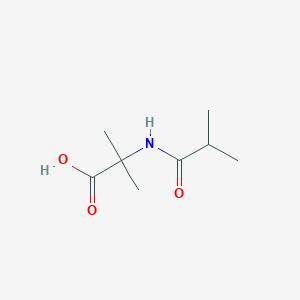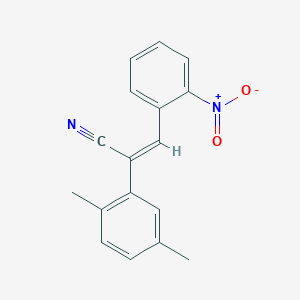
o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Nitrobenzylidene-2,5-dimethylphenylacetonitrile, also known as o-NBDPAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of photoisomerization of o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile involves the formation of a metastable intermediate state upon photoexcitation. The intermediate state can then undergo thermal relaxation or reverse photoisomerization to the initial state. The photoisomerization process is reversible, and it can be controlled by adjusting the wavelength and intensity of the light source.
Effets Biochimiques Et Physiologiques
Studies have shown that o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile has no significant biochemical or physiological effects on living organisms. However, it has been reported to exhibit cytotoxic activity against cancer cells, which makes it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile in lab experiments include its high photochemical stability, excellent photo-switching properties, and ease of synthesis. However, its limitations include its low solubility in water, which limits its applications in aqueous environments.
Orientations Futures
The future directions for o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile research include exploring its applications in advanced materials such as photo-responsive coatings, photo-controlled drug delivery systems, and optoelectronic devices. Additionally, further studies are needed to investigate its cytotoxic activity against different types of cancer cells and its potential as a cancer therapy agent.
In conclusion, o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile is a photochromic compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method has been explored extensively, and its applications in scientific research have been investigated. Further research is needed to explore its potential in advanced materials and cancer therapy.
Méthodes De Synthèse
The synthesis of o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile involves the reaction of 2,5-dimethylphenylacetonitrile with o-nitrobenzaldehyde in the presence of a catalyst. The reaction mixture is then heated and stirred for several hours until the product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
O-NBDPAN has been extensively used in scientific research as a photochromic compound. It undergoes reversible photoisomerization upon exposure to UV or visible light, which makes it an excellent candidate for various applications such as photo-switchable devices, optical data storage, and molecular logic gates.
Propriétés
Numéro CAS |
113366-20-4 |
|---|---|
Nom du produit |
o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile |
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(Z)-2-(2,5-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-13(2)16(9-12)15(11-18)10-14-5-3-4-6-17(14)19(20)21/h3-10H,1-2H3/b15-10+ |
Clé InChI |
SUCPQQDDIXAJJR-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N |
SMILES |
CC1=CC(=C(C=C1)C)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Synonymes |
(Z)-2-(2,5-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




